methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine
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Overview
Description
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole is a core component of several natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, this compound could potentially affect various biochemical pathways related to these structures.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antimicrobial drug containing an imidazole ring.
Uniqueness
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
774213-87-5 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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